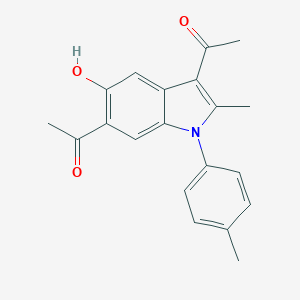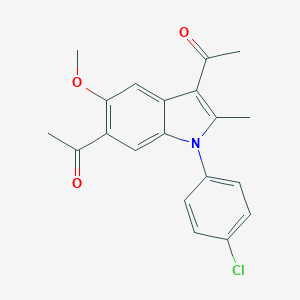
N-(2-chloro-3-pyridinyl)-3-cyclohexylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-3-pyridinyl)-3-cyclohexylpropanamide, commonly known as CCPA, is a chemical compound that has garnered significant interest in scientific research due to its potential applications in various fields. CCPA is a selective A1 adenosine receptor agonist and has been shown to have potential therapeutic effects in treating a variety of diseases.
作用機序
CCPA works by selectively binding to A1 adenosine receptors and activating them. This leads to a decrease in cAMP levels and an increase in K+ channel conductance, resulting in hyperpolarization of the cell membrane. This hyperpolarization leads to a decrease in calcium influx, which ultimately results in the observed physiological effects.
Biochemical and Physiological Effects
CCPA has been shown to have various biochemical and physiological effects. It has been shown to decrease inflammation by inhibiting the production of pro-inflammatory cytokines. CCPA has also been shown to reduce the incidence of arrhythmias by decreasing the duration of action potentials. Additionally, CCPA has been shown to have cardioprotective effects by reducing infarct size and improving cardiac function.
実験室実験の利点と制限
CCPA has several advantages for lab experiments. It is a selective A1 adenosine receptor agonist, which makes it a useful tool for studying the role of A1 adenosine receptors in various physiological processes. Additionally, CCPA has been shown to have low toxicity and is well-tolerated in animal studies. However, CCPA has limitations in terms of its solubility, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on CCPA. One area of interest is its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, CCPA has shown promise in treating cancer, and further research is needed to determine its efficacy in this area. Another area of interest is the potential use of CCPA in combination with other drugs to enhance its therapeutic effects. Finally, further research is needed to understand the mechanism of action of CCPA and its effects on various physiological processes.
Conclusion
In conclusion, CCPA is a chemical compound with significant potential in various scientific research areas. Its synthesis method has been well-established, and it has been extensively studied for its potential therapeutic effects in various diseases. CCPA works by selectively binding to A1 adenosine receptors and has various biochemical and physiological effects. While CCPA has several advantages for lab experiments, it also has limitations. Finally, there are several future directions for research on CCPA, including its potential in treating neurodegenerative diseases and cancer, and its use in combination with other drugs.
合成法
The synthesis of CCPA involves the reaction of 3-cyclohexylpropanoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-chloro-3-pyridinecarboxamide to produce CCPA. The synthesis method has been well-established and has been used in various studies to produce CCPA in large quantities.
科学的研究の応用
CCPA has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to have anti-inflammatory, anti-arrhythmic, and cardioprotective effects. CCPA has also been shown to have potential in treating ischemic stroke, Parkinson's disease, and cancer. Additionally, CCPA has been used in studying the role of A1 adenosine receptors in various physiological processes.
特性
分子式 |
C14H19ClN2O |
|---|---|
分子量 |
266.76 g/mol |
IUPAC名 |
N-(2-chloropyridin-3-yl)-3-cyclohexylpropanamide |
InChI |
InChI=1S/C14H19ClN2O/c15-14-12(7-4-10-16-14)17-13(18)9-8-11-5-2-1-3-6-11/h4,7,10-11H,1-3,5-6,8-9H2,(H,17,18) |
InChIキー |
HWINIKUIIJTWAS-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CCC(=O)NC2=C(N=CC=C2)Cl |
正規SMILES |
C1CCC(CC1)CCC(=O)NC2=C(N=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-[1-(2-furylmethyl)-5-methoxy-2-methyl-1H-indol-3-yl]-1,3,4-oxadiazol-2-yl hydrosulfide](/img/structure/B271431.png)

![3-amino-6-methyl-1,2-dihydropyrazolo[4,3-c]pyridin-4-one](/img/structure/B271436.png)
![(8-benzoyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-6-yl)acetic acid](/img/structure/B271437.png)

![4-amino-3,6-diethyl-2,5-dioxo-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile](/img/structure/B271458.png)
![1-Amino-2,11-diethyl-3,12-dioxo-2,3,5,6,11,12-hexahydronaphtho[1,2-c][2,7]naphthyridine-4-carbonitrile](/img/structure/B271459.png)
![1-Amino-2,7-diethyl-6-(4-methylphenyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271462.png)
![1-Amino-6-(4-chlorophenyl)-2,7-dimethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271466.png)
![1-Amino-2,7-dimethyl-3,8-dioxo-6-phenyl-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271467.png)
![3-amino-6-(4-chlorophenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one](/img/structure/B271468.png)